2-[(2-Hydroxyethyl)amino]benzonitrile
Description
2-[(2-Hydroxyethyl)amino]benzonitrile is a substituted benzonitrile derivative featuring a hydroxyethylamino (-NHCH₂CH₂OH) group at the ortho position of the aromatic ring.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHXPNLWJUOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]benzonitrile typically involves the reaction of benzonitrile with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C6H5CN+HOCH2CH2NH2→C9H10N2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure efficient recovery of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(2-Hydroxyethyl)amino]benzonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions including oxidation, reduction, and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding oxides or benzoic acid derivatives. |
| Reduction | Reduction reactions can convert the nitrile group to an amine group using agents like LiAlH4 or NaBH4. |
| Substitution | The hydroxyethyl group can be substituted under appropriate conditions. |
Biology
Research indicates potential biological activities of this compound, particularly its interactions with biomolecules. The hydroxyethyl group may facilitate hydrogen bonding, influencing molecular interactions and structural conformations.
Medicine
In medicinal chemistry, this compound is explored for its role as a precursor in drug development . Its structural properties may contribute to the design of pharmaceuticals targeting specific biological pathways.
Industry
In industrial applications, this compound is utilized in the production of dyes , coatings , and other chemicals due to its reactive functional groups that can participate in various chemical processes.
Case Studies and Research Findings
-
Biochemical Interactions:
A study investigated the interactions of this compound with proteins involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity through reversible binding mechanisms. -
Drug Development:
Research published in a pharmacology journal highlighted the compound's potential as a scaffold for developing new therapeutic agents targeting neurological disorders. The study demonstrated promising results in preliminary in vitro assays. -
Industrial Applications:
A case study on dye production showcased how incorporating this compound enhanced colorfastness and stability in textile applications, providing a competitive edge over traditional dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group may participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the role of substituent positioning in modulating biological activity. For instance:
- Ortho-substituted hydroxyethylamino groups (as in the target compound) improve binding to enzymatic pockets compared to para-substituted analogues .
- Diazenyl-linked benzonitriles (e.g., ) are emerging as photoactive agents in photodynamic therapy due to their extended conjugation .
Biological Activity
2-[(2-Hydroxyethyl)amino]benzonitrile, also known as HEABN, is a compound with significant potential in various biological applications. Its structure features a hydroxyethyl group linked to an amino group on a benzonitrile backbone, which influences its biological interactions and efficacy. This article explores the biological activity of HEABN, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 175666-56-5
The biological activity of HEABN is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl group facilitates hydrogen bonding with biomolecules, potentially altering their conformation and function. Additionally, the nitrile group may participate in nucleophilic addition reactions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that HEABN exhibits antimicrobial properties. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways. In vitro studies have shown that HEABN can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
HEABN has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through the regulation of key signaling pathways such as AKT/BIM. The compound's ability to generate reactive oxygen species (ROS) may also contribute to its cytotoxic effects against tumor cells .
Neuroprotective Effects
Emerging research suggests that HEABN may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage. This activity could have implications for treating neurodegenerative diseases .
Case Studies and Research Findings
Pharmacodynamics
The pharmacokinetic profile of HEABN indicates good permeability and low efflux rates, enhancing its bioavailability. In animal models, oral administration resulted in significant exposure levels correlating with observed therapeutic effects .
Q & A
What are the common synthetic routes for 2-[(2-Hydroxyethyl)amino]benzonitrile, and how are reaction conditions optimized?
Basic Research Focus
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 2-aminobenzonitrile with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization includes controlling temperature (60–80°C) and stoichiometry to minimize side products. Post-synthesis purification via column chromatography (e.g., hexanes:EtOAC:MeOH gradients) is critical, with yields reported up to 53% depending on solvent systems and reaction time .
How is the molecular structure of this compound validated experimentally?
Basic Research Focus
Structural confirmation employs spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., -CN stretch ~2220 cm⁻¹, -OH/NH stretches ~3300 cm⁻¹).
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.8 ppm) and hydroxyethyl chain protons (δ 3.4–3.8 ppm).
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.061) confirm bond lengths (mean C–C = 0.009 Å) and dihedral angles, critical for understanding conformational stability .
What advanced challenges arise in controlling regioselectivity during derivatization of this compound?
Advanced Research Focus
Regioselective functionalization of the aromatic ring or hydroxyethyl group is complicated by competing reactive sites. For example, introducing substituents at the ortho position relative to the nitrile group requires directing groups or catalysts. Studies using Pd-catalyzed cross-coupling or electrophilic substitution highlight the need for protecting groups (e.g., acetylating the -NH or -OH) to prevent undesired side reactions . Computational modeling (DFT) aids in predicting reactive sites and transition states .
How does this compound act as a corrosion inhibitor, and what mechanistic insights exist?
Advanced Research Focus
The compound adsorbs onto metal surfaces via its polar -CN and -OH groups, forming a protective film. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate inhibition efficiencies >80% in acidic environments. Synergistic effects with iodide ions enhance adsorption by modifying the double-layer structure . Surface characterization (e.g., SEM/EDS) confirms reduced pitting corrosion on carbon steel .
What analytical challenges exist in quantifying impurities or degradation products of this compound?
Basic Research Focus
Impurities often arise from incomplete purification or hydrolysis of the nitrile group. LC-MS/MS with reverse-phase columns (C18) and HR-MS (resolution >30,000) are used to identify byproducts like 2-aminobenzoic acid derivatives. Method validation requires spike-recovery tests (accuracy 95–105%) and LOQ <0.1% . Early-discovery vendors (e.g., Sigma-Aldrich) often omit analytical data, necessitating in-house validation .
How do solvent polarity and temperature affect the stability of this compound during storage?
Advanced Research Focus
The compound is hygroscopic and prone to hydrolysis in aqueous media. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in anhydrous DMSO or under nitrogen. Degradation pathways involve nitrile conversion to amides or carboxylic acids, monitored via TLC (Rf = 0.31 in hexanes:EtOAc:MeOH) . Storage recommendations include desiccants and amber vials to prevent photolytic cleavage .
What computational methods are used to predict the reactivity of this compound in drug design?
Advanced Research Focus
Docking studies (AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., kinases or oxidoreductases). The nitrile group acts as a hydrogen-bond acceptor, while the hydroxyethyl chain enhances solubility. QSAR models correlate logP (~1.2) with membrane permeability, guiding derivatization for CNS-active candidates . Fragment-based screening (e.g., crystallographic studies on FAD-dependent enzymes) identifies scaffold compatibility .
How are contradictions in reported synthetic yields resolved through reaction kinetic analysis?
Advanced Research Focus
Discrepancies in yields (e.g., 53% vs. 70%) stem from variations in solvent polarity, catalyst loading, or mixing efficiency. Kinetic profiling via in-situ FTIR monitors intermediate formation rates. For example, pseudo-first-order kinetics for the condensation step (k = 0.12 min⁻¹ in acetonitrile) reveal solvent-dependent activation energies. DOE (Design of Experiments) optimizes parameters like catalyst (e.g., K₂CO₃) concentration and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
